N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C17H24N2O4S. It is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-aminophenyl tetrahydrofuran-2-carboxamide with cyclohexylsulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide: shares similarities with other sulfonamide-containing compounds, such as:
Uniqueness
- The presence of the tetrahydrofuran ring in this compound provides unique steric and electronic properties, making it distinct from other sulfonamide compounds. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique therapeutic applications .
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(16-7-4-12-23-16)18-13-8-10-15(11-9-13)24(21,22)19-14-5-2-1-3-6-14/h8-11,14,16,19H,1-7,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURVWUUFGNYDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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